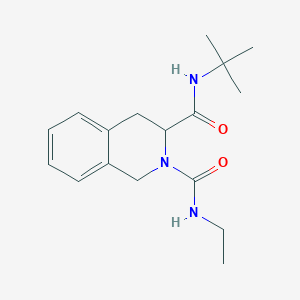
N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide
Overview
Description
N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide: is a complex organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with tert-butyl and ethyl groups, as well as two carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the tert-Butyl and Ethyl Groups: These groups can be introduced through alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.
Formation of the Carboxamide Groups:
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl or ethyl groups.
Scientific Research Applications
N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N3-tert-butyl-N2-methyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide
- N3-tert-butyl-N2-propyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide
- N3-tert-butyl-N2-isopropyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide
Comparison: N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity, solubility, and biological activity. The presence of the ethyl group, in particular, can influence the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
3-N-tert-butyl-2-N-ethyl-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-5-18-16(22)20-11-13-9-7-6-8-12(13)10-14(20)15(21)19-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBUJGVCQRPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC2=CC=CC=C2CC1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140105 | |
| Record name | N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318517-18-9 | |
| Record name | N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318517-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B3124430.png)


![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)
![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)
![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124475.png)
![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)
![Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B3124481.png)
![3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124484.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B3124488.png)

